molecular formula C24H19BrO3 B11160090 3-benzyl-7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11160090
M. Wt: 435.3 g/mol
InChI Key: KYAPYVVQRBHNNL-UHFFFAOYSA-N
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Description

3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C24H19BrO3 and a molecular weight of 435.30986 g/mol . This compound is characterized by its chromenone core structure, which is substituted with benzyl, bromophenyl, and methoxy groups, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathwaysThe exact pathways and targets would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZYL-7-[(2-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
  • 3-BENZYL-7-[(2-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

Uniqueness

The uniqueness of 3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can affect its interactions with other molecules and its overall stability .

Properties

Molecular Formula

C24H19BrO3

Molecular Weight

435.3 g/mol

IUPAC Name

3-benzyl-7-[(2-bromophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H19BrO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3

InChI Key

KYAPYVVQRBHNNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)CC4=CC=CC=C4

Origin of Product

United States

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